

how does LB42708 work on Ras proteins

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Compound Focus: LB42708

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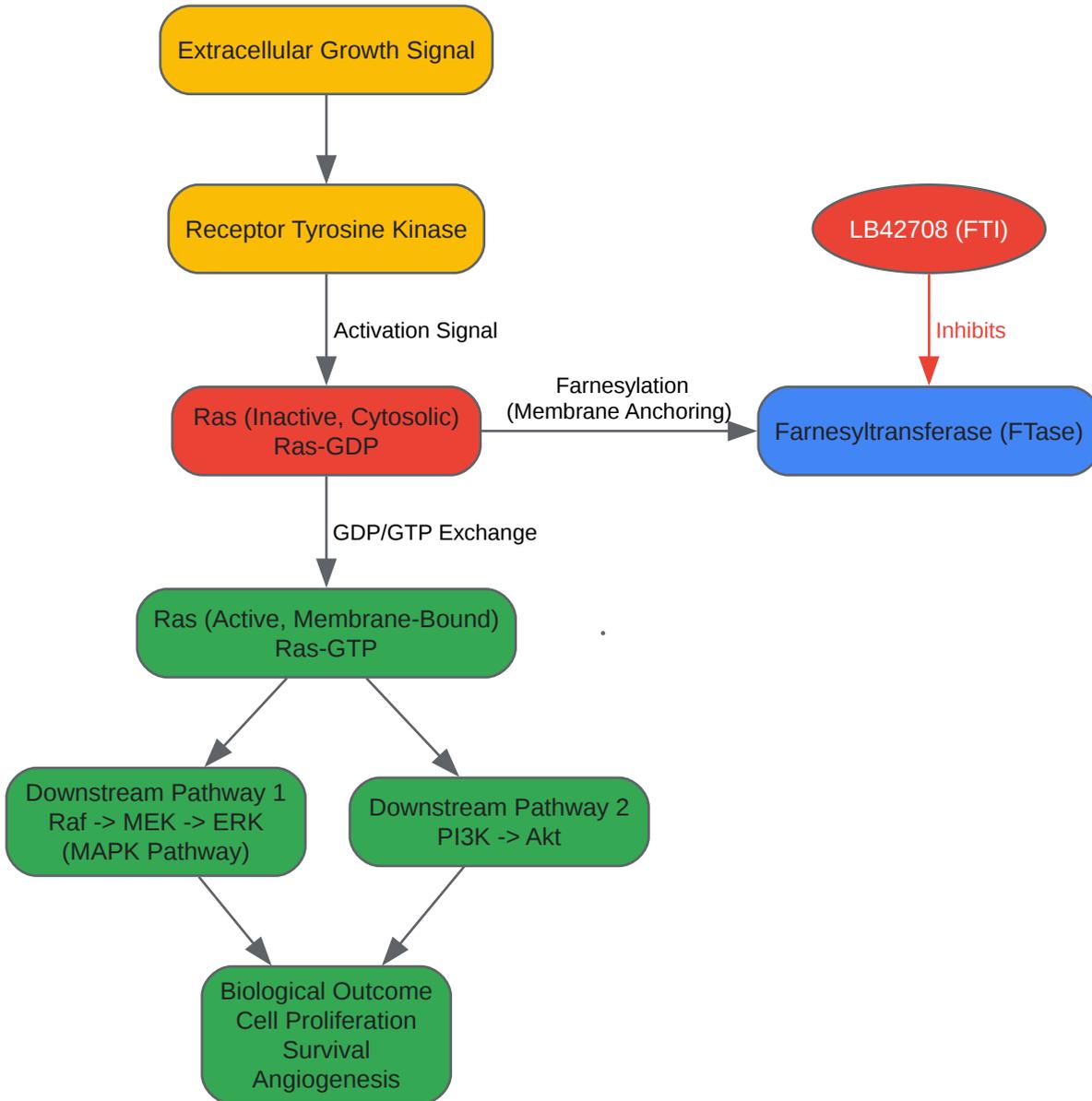
Experimental Evidence & Protocols

The anti-tumor effects of **LB42708** have been validated through various *in vitro* and *in vivo* experiments. Key methodological details are summarized below.

Experiment Type	Cell Lines / Models Used	Treatment & Key Outcomes
Cell Growth Inhibition (in vitro) RIE/H-ras & RIE/K-ras (rat intestinal epithelial) [1] [2] Protocol: MTT assay after 72h exposure. Outcome: Dose-dependent growth inhibition; induced G1 cell cycle arrest and apoptosis [1] [2]. Angiogenesis & Signaling (in vitro) Endothelial cells [3] Protocol: VEGF-stimulated cells treated with LB42708 . Outcome: Blocked Ras activation; suppressed MAPK & PI3K/Akt pathways; inhibited cell cycle progression via ↓cyclin D1 and ↑p21/p27 [3]. Anti-Tumor & Anti-Angiogenesis (in vivo) Xenograft models (Ras-mutated HCT116 & wild-type Caco-2) [3] [2] Protocol: 20 mg/kg/day administered intraperitoneally (i.p.). Outcome: Suppressed tumor growth and tumor angiogenesis in both models [3] [4]. Combination Therapy (in vitro) Human renal carcinoma Caki cells [5] Protocol: Co-treatment with novel CDK inhibitor BAI. Outcome: Synergistically induced apoptosis via mitochondrial pathway and downregulation of Bcl-2 and c-FLIP [5].		

Mechanism of Action: A Detailed Pathway

LB42708 exerts its effects by disrupting a critical early step in the Ras activation pathway. The following diagram illustrates the key molecular interactions it inhibits.



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LB42708 inhibits farnesyltransferase (FTase), blocking Ras farnesylation and membrane localization, preventing downstream signaling for cell proliferation and survival. [3] [1] [6]

Research Significance & Context

- **Overcomes Historical FTI Limitations:** Early FTIs showed poor efficacy against K-Ras, which can undergo alternative prenylation. **LB42708** demonstrates potent activity against both H-Ras and K-Ras transformed cells, with nanomolar IC₅₀ values against all major isoforms [1] [2].
- **Dual Antitumor Mechanism:** **LB42708** acts directly on tumor cells with Ras mutations and also suppresses **VEGF-induced angiogenesis** in endothelial cells, attacking the tumor's blood supply [3].
- **Modern Ras-Targeting Context:** While newer **direct Ras inhibitors** (e.g., sotorasib) have been approved, **LB42708** remains an important tool for understanding Ras biology and FTI mechanisms [4] [7] [8].

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